2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide
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Overview
Description
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide is a complex organic compound with a molecular formula of C18H22ClN5O3S and a molecular weight of 423.92 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 2-chloroquinoxaline is reacted with piperazine under controlled conditions to form an intermediate. This intermediate is then further reacted with cyclopropylpropanamide in the presence of suitable catalysts and solvents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of high-efficiency purification techniques like recrystallization or chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroquinoxaline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cell cycle regulation and apoptosis, particularly in cancer cell lines.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to induce cell cycle arrest and apoptosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide involves its interaction with specific molecular targets. It has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in certain cancer cell lines . The compound likely interacts with key proteins and pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoxaline derivatives: These compounds share the quinoxaline core structure and exhibit similar chemical reactivity.
Sulfonyl piperazine derivatives: Compounds with a sulfonyl group attached to a piperazine ring also show comparable properties.
Uniqueness
What sets 2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further research in cancer therapy .
Properties
IUPAC Name |
2-[4-(2-chloroquinoxalin-6-yl)sulfonylpiperazin-1-yl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c1-12(18(25)21-13-2-3-13)23-6-8-24(9-7-23)28(26,27)14-4-5-15-16(10-14)20-11-17(19)22-15/h4-5,10-13H,2-3,6-9H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBVSSWWOQFAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=NC=C(N=C4C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.